molecular formula C14H10O3S B2583075 (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid CAS No. 40665-11-0

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid

Cat. No.: B2583075
CAS No.: 40665-11-0
M. Wt: 258.29
InChI Key: CPQNUADZNDUZRB-VMPITWQZSA-N
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Description

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a thiophene ring through a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between thiophene-2-carbaldehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate (E)-4-(3-hydroxy-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid.

    Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The conjugated enone system allows the compound to participate in Michael addition reactions, which can modify biological molecules and affect their function. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

    (E)-4-(3-oxo-3-(furan-2-yl)prop-1-en-1-yl)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-4-(3-oxo-3-(phenyl)prop-1-en-1-yl)benzoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or phenyl rings. The thiophene ring enhances the compound’s ability to participate in π-π interactions and electron transfer processes, making it valuable in material science and organic electronics.

Properties

IUPAC Name

4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNUADZNDUZRB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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